molecular formula C9H9BrClF B12446156 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene

1-Bromo-3-(3-chloropropyl)-5-fluorobenzene

Cat. No.: B12446156
M. Wt: 251.52 g/mol
InChI Key: IDYASGUWRFVGOD-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloropropyl)-5-fluorobenzene is a halogenated aromatic compound of significant interest in scientific research and development . Its structure incorporates a benzene ring functionalized with bromine and fluorine atoms, as well as a 3-chloropropyl side chain, making it a versatile intermediate in organic synthesis . The bromine atom on the aromatic ring is activated for nucleophilic aromatic substitution by the electron-withdrawing effect of the fluorine atom, enabling the synthesis of more complex derivatives . Furthermore, the terminal chlorine atom on the propyl chain is highly reactive and can undergo various transformations, including nucleophilic substitution (e.g., with azides or cyanides) and elimination reactions to form alkenes, thus extending its utility as a molecular building block . This compound is particularly valuable in medicinal chemistry for the construction of potential drug candidates and in materials science for the preparation of functionalized polymers and liquid crystals . Its reactivity also allows for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Grignard reactions, which are fundamental methods for forming carbon-carbon bonds in complex molecule assembly . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

1-bromo-3-(3-chloropropyl)-5-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-8-4-7(2-1-3-11)5-9(12)6-8/h4-6H,1-3H2

InChI Key

IDYASGUWRFVGOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 3 3 Chloropropyl 5 Fluorobenzene

Regiospecific and Stereoselective Synthesis Strategies

The arrangement of bromo, fluoro, and 3-chloropropyl groups on the benzene (B151609) ring at positions 1, 3, and 5, respectively, necessitates a synthetic pathway that meticulously controls the introduction of each substituent.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, offering a potential, albeit complex, route to 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene. nih.gov These reactions typically involve the coupling of an aryl halide with an organometallic reagent. For instance, a hypothetical approach could involve the palladium-catalyzed coupling of a dihalogenated fluorobenzene (B45895) derivative with a suitable organozinc or organoboron reagent containing the 3-chloropropyl chain.

The success of such a strategy hinges on the differential reactivity of the halogens on the aromatic ring, allowing for selective coupling at one position while leaving the other halogen intact for subsequent transformations. The general reactivity order for aryl halides in palladium-catalyzed coupling is I > Br > Cl, which can be exploited to control the reaction sequence.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

Reactant 1 Reactant 2 Catalyst Ligand Solvent Product
1,3-Dibromo-5-fluorobenzene(3-chloropropyl)zinc chloridePd(PPh₃)₄THFThis compound

While theoretically feasible, this approach may present challenges in terms of catalyst selection, reaction conditions, and the preparation of the required organometallic reagent.

A more conventional and often more practical approach to synthesizing this compound involves a sequence of electrophilic aromatic substitution reactions. The key to this strategy is to introduce the substituents in an order that leverages their directing effects to achieve the desired 1,3,5-substitution pattern.

A plausible synthetic route commences with 1-bromo-3-fluorobenzene (B1666201). Both the bromo and fluoro substituents are ortho, para-directing. To achieve substitution at the 5-position (meta to both existing substituents), a meta-directing group must be introduced. quora.com This can be accomplished through a Friedel-Crafts acylation reaction with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. khanacademy.org The resulting acyl group is strongly deactivating and meta-directing, which would direct subsequent reactions if any were needed.

Table 2: Friedel-Crafts Acylation of 1-Bromo-3-fluorobenzene

Reactant 1 Reactant 2 Catalyst Solvent Intermediate Product
1-Bromo-3-fluorobenzene3-Chloropropionyl chlorideAlCl₃Dichloromethane1-(5-Bromo-3-fluorophenyl)-3-chloropropan-1-one

The directing effects of the substituents are crucial for the success of this step. The fluorine atom is more electronegative and thus more deactivating than bromine; however, both are ortho, para-directors. The acylation occurs at the position least sterically hindered and electronically deactivated, which is the 5-position.

Following the Friedel-Crafts acylation, the keto group in the intermediate, 1-(5-Bromo-3-fluorophenyl)-3-chloropropan-1-one, must be reduced to a methylene (B1212753) group to form the final 3-chloropropyl side chain. This transformation can be achieved through several established methods, most notably the Clemmensen reduction or the Wolff-Kishner reduction.

Table 3: Reduction of the Acyl Group

Reduction Method Reagents Conditions
Clemmensen ReductionZn(Hg), conc. HClHeat
Wolff-Kishner ReductionH₂NNH₂, KOH or KOtBuHigh temperature (e.g., in diethylene glycol)

An alternative strategy for constructing the side chain involves the conversion of a terminal hydroxyl group to a chloride. For example, a related synthesis of 1-bromo-4-(3-chloropropyl)benzene (B1281813) starts from 3-(4-bromophenyl)propan-1-ol, which is then treated with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. chemicalbook.com This highlights a common functional group interconversion that could be applied if a synthetic route yielding a hydroxypropyl intermediate were pursued.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of fine chemicals is of increasing importance to minimize environmental impact and enhance sustainability.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. The development of solvent-free or water-mediated reaction protocols is a key goal of green chemistry. While specific water-mediated syntheses for this compound are not widely reported, research into aqueous syntheses of related compounds, such as aryl halides and N-aryl amides, is ongoing. rsc.orguwo.canih.gov For example, iron-mediated reductions of nitroarenes to form amides have been successfully carried out in water. rsc.org The application of such principles to the synthetic steps for this compound could involve exploring water-tolerant catalysts or biphasic systems.

The palladium-catalyzed hydroxylation of aryl halides has been demonstrated in water or in the presence of water, suggesting that some cross-coupling reactions can be adapted to aqueous media. acs.org However, the use of water is often incompatible with highly reactive intermediates and reagents, such as those used in Friedel-Crafts acylations or with organometallic compounds.

The development of sustainable catalysts focuses on using earth-abundant metals, improving catalyst recyclability, and employing catalysts derived from renewable sources. In the context of the synthesis of this compound, this could involve several areas of innovation.

For the Friedel-Crafts acylation, replacing stoichiometric Lewis acids like aluminum chloride, which generate significant waste, with recyclable solid acid catalysts would be a significant green improvement. For potential palladium-catalyzed cross-coupling steps, the development of highly active catalysts that can be used at low loadings and recycled is a major research focus. Furthermore, exploring the use of catalysts based on more abundant and less toxic metals than palladium is an active area of research.

An example of innovative catalyst development, although in a different reaction, is the use of a natural base catalyst derived from waste snail shells for the synthesis of functionalized 2-amino-4H-chromenes. bohrium.com This highlights the potential for using bio-derived materials as catalysts in organic synthesis, a principle that could be explored for various reaction types.

Flow Chemistry and Continuous Processing Techniques for Compound Preparation

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant improvements in safety, efficiency, and control over reaction parameters compared to traditional batch processing. semanticscholar.orgrsc.org The halogenation of organic substrates, a critical transformation in many synthetic sequences, can be particularly well-suited to flow chemistry, as it often involves highly reactive, toxic, and corrosive reagents like elemental halogens. semanticscholar.orgrsc.org

A potential continuous flow process could involve the following key steps:

Friedel-Crafts Acylation: The synthesis could commence with the acylation of a 1-bromo-3-fluorobenzene precursor. In a flow setup, the aromatic substrate and an acylating agent (e.g., 3-chloropropionyl chloride) could be continuously pumped and mixed with a Lewis acid catalyst immobilized in a packed-bed reactor. This approach enhances safety and allows for precise control of the reaction temperature, minimizing the formation of byproducts.

Reduction of the Ketone: The resulting ketone can then be reduced to the corresponding alkyl chain. Flow hydrogenation using a continuous stirred-tank reactor (CSTR) or a packed-bed reactor with a suitable catalyst (e.g., Palladium on carbon) would be an efficient method for this transformation.

The use of microreactors in flow chemistry provides a high surface-area-to-volume ratio, enabling rapid heat and mass transfer. researchgate.net This is particularly advantageous for highly exothermic reactions, such as certain halogenations or Friedel-Crafts reactions, allowing for safer operation at higher temperatures and pressures, which can significantly accelerate reaction rates. rsc.orgresearchgate.net

Below is a representative table illustrating the potential advantages of a continuous flow approach compared to a traditional batch synthesis for a key intermediate step, such as the Friedel-Crafts acylation.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to overnightMinutes to a few hours
Temperature Control Difficult, potential for hotspotsPrecise, excellent heat exchange
Safety Handling of bulk, hazardous reagentsIn-situ generation or use of small quantities
Scalability Challenging, requires large reactorsReadily scalable by running for longer times
Yield & Selectivity Variable, potential for byproductsOften higher due to precise control

This table presents a generalized comparison and is not based on a specific published synthesis of this compound.

Chemoenzymatic and Biocatalytic Routes to Halogenated Aromatics

Chemoenzymatic and biocatalytic methods offer an environmentally benign and highly selective alternative to traditional chemical synthesis. tandfonline.com These approaches utilize enzymes, either in isolated form or within whole-cell systems, to catalyze specific chemical transformations. For the synthesis of halogenated aromatics, halogenase enzymes are of particular interest. tandfonline.comresearchgate.net

Nature has evolved several classes of halogenating enzymes, including:

Flavin-dependent halogenases: These enzymes are capable of regioselective halogenation of a wide range of aromatic and aliphatic substrates. researchgate.net

Heme-dependent and Vanadium-dependent haloperoxidases: These enzymes catalyze the oxidation of halides to generate a reactive halogenating species. nih.gov

Fe(II)/2-(oxo)-glutarate-dependent halogenases: This class of enzymes also performs halogenation on various organic molecules. tandfonline.com

A hypothetical chemoenzymatic route to a precursor of this compound could involve the enzymatic halogenation of a suitably functionalized aromatic substrate. For instance, a flavin-dependent halogenase could be employed for the regioselective bromination of a 1-fluoro-3-(3-chloropropyl)benzene precursor. The high selectivity of enzymes can obviate the need for protecting groups and reduce the formation of isomeric byproducts, which are common challenges in the chemical halogenation of substituted benzenes. tandfonline.com

The biodegradation pathways of halogenated aromatic compounds in microorganisms also provide a source of enzymes that can be harnessed for synthesis. nih.govresearchgate.net For example, monooxygenases and dioxygenases are involved in the hydroxylation and dehalogenation of these compounds, and their catalytic activity could potentially be reversed or modified for synthetic applications. nih.gov

The table below summarizes the key features of different halogenase classes that could be relevant for the synthesis of halogenated aromatics.

Enzyme ClassCofactor/Prosthetic GroupTypical SubstratesKey Advantages
Flavin-dependent Halogenases Flavin Adenine Dinucleotide (FAD)Aromatic compounds, tryptophanHigh regioselectivity, no need for oxidizing agents like H2O2
Heme-dependent Haloperoxidases Heme (iron porphyrin)Electron-rich aromatics, alkenesBroad substrate scope
Vanadium-dependent Haloperoxidases VanadateSimilar to heme-dependentMore stable than heme-dependent counterparts

This table provides a general overview of halogenase classes and their potential applicability.

While the direct enzymatic synthesis of this compound has not been reported, the ongoing discovery and engineering of halogenase enzymes present a promising avenue for the future development of sustainable and efficient biocatalytic routes to this and other complex halogenated molecules. researchgate.net

Mechanistic Investigations of Reactions Involving 1 Bromo 3 3 Chloropropyl 5 Fluorobenzene

Exploration of Aryl Halide Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) in aryl halides is a key reaction class. Unlike alkyl halides, aryl halides are generally less reactive towards nucleophiles due to the high strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring. libretexts.orgquora.com However, the presence of electron-withdrawing groups on the aromatic ring can significantly enhance reactivity. libretexts.org

In the case of 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene, the fluorine and bromine atoms, along with the 3-chloropropyl group, act as electron-withdrawing substituents through their inductive effects, thereby activating the benzene (B151609) ring towards nucleophilic attack. The general mechanism for SNAr involves a two-step addition-elimination process. The first, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The relative reactivity of the halogens in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to the leaving group ability of the halides but is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. stackexchange.com Therefore, in reactions of this compound with nucleophiles, the substitution of the fluorine atom is generally favored over the bromine atom.

The 3-chloropropyl side chain can also participate in nucleophilic substitution reactions, but these would proceed through an SN2 mechanism, typical for alkyl halides, rather than an SNAr mechanism. The relative rates of these competing reactions would depend on the specific nucleophile and reaction conditions.

NucleophileTarget SiteFavored MechanismExpected Product
Methoxide (CH₃O⁻)C-F (Aryl)SNAr1-Bromo-3-(3-chloropropyl)-5-methoxybenzene
Methoxide (CH₃O⁻)C-Cl (Alkyl)SN21-Bromo-5-fluoro-3-(3-methoxypropyl)benzene
Ammonia (NH₃)C-F (Aryl)SNAr4-Bromo-2-(3-chloropropyl)-6-fluoroaniline

Radical Pathways in the Transformations of Bromo- and Chloro-Substituted Aromatics

Radical reactions provide an alternative pathway for the transformation of this compound. The benzylic C-H bonds of the chloropropyl group are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. However, in this specific molecule, the focus is on the halogen substituents.

Radical halogenation reactions, typically initiated by light or radical initiators, can lead to the substitution of hydrogen atoms on the alkyl chain. The selectivity of these reactions depends on the halogen used, with bromination being significantly more selective than chlorination. chemistrysteps.commasterorganicchemistry.com Bromine radicals are less reactive and therefore more selective, preferentially abstracting the most stable hydrogen atom, which in this case would be a benzylic hydrogen if one were present. For the 3-chloropropyl group, the hydrogens on the carbon adjacent to the ring are not benzylic. Therefore, radical halogenation would likely occur on the propyl chain, with some preference for the secondary hydrogens.

The aryl halides themselves can undergo radical reactions. For instance, under certain conditions, such as in the presence of transition metal catalysts or upon photolysis, the C-Br or C-Cl bonds can undergo homolytic cleavage to generate aryl radicals. These highly reactive intermediates can then participate in a variety of transformations, including coupling reactions or hydrogen atom abstraction.

Reaction TypeReagentsPotential Radical IntermediatePossible Product
Radical BrominationNBS, LightPropyl radical1-Bromo-3-(bromo-3-chloropropyl)-5-fluorobenzene
Radical ReductionBu₃SnH, AIBNAryl radical3-(3-chloropropyl)-5-fluorobenzene

Electrophilic Activation and Aromatic Reactivity of the Fluoro-Substituted Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, although the presence of three deactivating substituents makes it less reactive than benzene itself. Halogens are considered deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org However, they are ortho-, para-directing because the resonance effect, which stabilizes the carbocation intermediate, operates at these positions. libretexts.org

In this compound, all three substituents (bromo, fluoro, and chloropropyl) are ortho-, para-directing. The directing effects of the substituents are additive. The fluorine and bromine atoms direct incoming electrophiles to the positions ortho and para to themselves. The 3-chloropropyl group is also weakly deactivating and ortho-, para-directing.

The positions for electrophilic attack are C2, C4, and C6.

C2: Ortho to the bromine and para to the fluorine.

C4: Ortho to both the fluorine and the chloropropyl group.

C6: Ortho to both the bromine and the chloropropyl group.

The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and steric hindrance.

ElectrophilePredicted Major Product(s)Directing Influence
NO₂⁺ (Nitration)1-Bromo-3-(3-chloropropyl)-5-fluoro-2-nitrobenzene and 1-Bromo-3-(3-chloropropyl)-5-fluoro-4-nitrobenzeneOrtho, para-directing effects of F, Br, and alkyl group
Br⁺ (Bromination)1,2-Dibromo-3-(3-chloropropyl)-5-fluorobenzene and 1,4-Dibromo-3-(3-chloropropyl)-5-fluorobenzeneOrtho, para-directing effects of F, Br, and alkyl group

Reaction Kinetics and Transition State Analysis of Key Transformations

The rate of substitution is highly dependent on the nature of the leaving group and the substituents on the aromatic ring. As mentioned, the rate of SNAr for halogens often follows F > Cl > Br > I. Kinetic studies on related polyhalogenated aromatic compounds have confirmed this trend. rsc.org

Transition state analysis, often aided by computational methods, provides insight into the energy barriers of the reaction pathways. For SNAr, the transition state for the formation of the Meisenheimer complex is of high energy due to the loss of aromaticity. The stability of this transition state is influenced by the ability of the substituents to delocalize the negative charge.

ReactionRate LawRelative Rate (vs. Chlorobenzene)Activation Energy (Ea)
SNAr with CH₃O⁻ at C-FRate = k[Aryl-F][CH₃O⁻]HighLower
SNAr with CH₃O⁻ at C-BrRate = k'[Aryl-Br][CH₃O⁻]ModerateHigher
Electrophilic NitrationRate = k''[Aryl-H][NO₂⁺]LowHigh

Computational Chemistry Applications in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools for investigating the reaction mechanisms of complex molecules like this compound.

DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jp For this compound, DFT studies could elucidate the following:

The relative energies of the Meisenheimer complexes formed by nucleophilic attack at the C-F and C-Br positions, confirming the preferential substitution of fluorine.

The activation barriers for the different substitution pathways, providing a quantitative measure of their relative rates.

The charge distribution in the molecule and its intermediates, explaining the directing effects of the substituents in electrophilic aromatic substitution.

The bond dissociation energies of the C-Br, C-Cl, and C-F bonds, predicting the likelihood of radical formation.

A DFT study on a similar molecule, 1,3,5-tribromo-2,4,6-trifluorobenzene, has been used to analyze its molecular structure and vibrational spectra. researchgate.net Such studies provide foundational data for understanding the electronic properties that govern reactivity.

Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent over time, providing insights into its interactions with other molecules. nih.gov MD simulations could be used to:

Study the solvation of the molecule and how this affects its reactivity.

Simulate the approach of a nucleophile to the aromatic ring, providing a dynamic picture of the initial stages of an SNAr reaction.

Investigate the conformational flexibility of the 3-chloropropyl side chain and its influence on the accessibility of the reactive sites on the aromatic ring.

For instance, MD simulations have been used to study the combustion of 1,3-dichloropropene, a related halogenated hydrocarbon, revealing complex radical reaction pathways. researchgate.net

Computational MethodInformation GainedRelevance to Mechanism
DFTTransition state energiesPredicts reaction rates and selectivity
DFTIntermediate stabilitiesExplains product distributions
MDSolvation effectsUnderstands solvent influence on reactivity
MDConformational analysisAssesses steric hindrance and accessibility

Derivatization and Functionalization Strategies of 1 Bromo 3 3 Chloropropyl 5 Fluorobenzene

Selective Functionalization at the Bromine Position via Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is the most labile of the three halogen-carbon bonds in the molecule under typical palladium-catalyzed conditions. This predictable reactivity allows for a host of cross-coupling reactions to be performed with high selectivity, leaving the chloropropyl and fluoro substituents intact.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene, the C(sp²)-Br bond is the primary site for this class of reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a biaryl linkage. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. nih.gov While specific examples for this compound are not prevalent in broad literature surveys, the reaction is expected to proceed selectively at the bromine position. A typical reaction would involve treating the substrate with a suitable aryl or alkyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DMF. researchgate.netmdpi-res.com The stability and commercial availability of many boronic acids make this a highly versatile method. youtube.com

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The process is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. libretexts.orgorganic-chemistry.org The reactivity order of aryl halides is I > Br > Cl, ensuring that the C-Br bond of the title compound would react selectively. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov This method is invaluable for the synthesis of arylalkynes, which are important precursors for many pharmaceutical compounds and organic materials. libretexts.org

Heck Coupling: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. libretexts.org A variety of alkenes, including acrylates, styrenes, and other unactivated olefins, can be used. researchgate.netmdpi.comrsc.org This reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives from this compound.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

ReactionTypical NucleophileCatalyst System (Example)Base (Example)Solvent (Example)
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuITriethylamineTHF or DMF
HeckStyrenePd(OAc)₂ / P(o-tol)₃TriethylamineDMF or Acetonitrile

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. asianpubs.org This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines. Research documented in patent US20130245283A1 provides a specific example of this reaction being applied to this compound for the synthesis of a key intermediate related to the drug Sitagliptin.

In this process, this compound was coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netlibretexts.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazine hydrochloride. The reaction utilized a palladium catalyst and a phosphine (B1218219) ligand, characteristic of the Buchwald-Hartwig method, to selectively form a C-N bond at the site of the bromine atom. The chloropropyl and fluoro groups remained unaffected under these conditions, demonstrating the high selectivity of the reaction.

While the patent literature focuses on amination, the analogous Buchwald-Hartwig etherification for forming aryl ethers from alcohols would be expected to proceed with similar selectivity at the bromine position.

Table 2: Buchwald-Hartwig Amination of this compound

Amine NucleophileCatalyst/LigandBaseSolventProductReference
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netlibretexts.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazinePd₂(dba)₃ / Tri-tert-butylphosphineSodium tert-butoxideTolueneN-[3-(3-chloropropyl)-5-fluorophenyl]-3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netlibretexts.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazin-7-amineUS20130245283A1

Transformations Involving the Chloropropyl Side Chain

The chloropropyl group provides a reactive handle for subsequent modifications, typically through nucleophilic substitution or cyclization reactions. The primary alkyl chloride is susceptible to displacement by a variety of nucleophiles.

The primary carbon-chlorine bond in the chloropropyl side chain is an excellent electrophilic site for Sₙ2 reactions. Following functionalization at the aryl bromide position, the chloro group can be displaced by nucleophiles such as azides, cyanides, or amines to introduce further complexity. The success of intramolecular cyclization (discussed below) confirms the susceptibility of this position to nucleophilic attack by an amine, which proceeds via an Sₙ2 mechanism. This reactivity allows for the construction of various linear derivatives by reacting the molecule with suitable intermolecular nucleophiles.

A key synthetic strategy employing this compound involves an initial functionalization at the bromine position, followed by an intramolecular cyclization utilizing the chloropropyl chain. This powerful two-step sequence allows for the rapid construction of complex heterocyclic ring systems.

As detailed in patent US20130245283A1, after the initial Buchwald-Hartwig amination, the resulting intermediate, N-[3-(3-chloropropyl)-5-fluorophenyl]-3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netlibretexts.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazin-7-amine, undergoes an intramolecular cyclization. In this step, a nitrogen atom from the triazolopyrazine ring acts as an internal nucleophile, displacing the chloride ion from the propyl chain to form a new seven-membered ring. This reaction is typically promoted by a base and heat, driving the formation of a rigid, tricyclic structure that is a core component of certain dipeptidyl peptidase-IV (DPP-IV) inhibitors. This intramolecular Sₙ2 reaction highlights the utility of the chloropropyl group as a tether for constructing fused ring systems.

Reactivity at the Fluoro Position: C-F Bond Activation Studies

The carbon-fluorine bond is the most inert of the three halogen bonds in this compound. Aromatic C-F bonds possess high bond dissociation energies, making them significantly less reactive than C-Br or C-Cl bonds under standard synthetic conditions. researchgate.net Activation of these strong bonds typically requires harsh conditions or highly specialized transition-metal catalysts, often involving low-valent metals or specific ligand designs that are not employed in the cross-coupling or nucleophilic substitution reactions described above. researchgate.netresearchgate.net

In the context of the derivatization strategies discussed, the fluoro group is considered a stable substituent. Its primary role is electronic, where its strong electron-withdrawing nature influences the reactivity of the aromatic ring and the properties of the final molecule. There are no documented studies showing selective C-F bond activation of this compound in the presence of the more reactive C-Br and C-Cl bonds using conventional synthetic methods. The fluorine atom typically remains intact throughout the synthetic sequences.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. These reactions are of great interest in medicinal chemistry and materials science for the rapid generation of diverse molecular libraries.

A thorough search of chemical databases and peer-reviewed journals did not yield any specific examples of MCRs, such as the Ugi or Passerini reactions, that explicitly utilize this compound as a key starting material. While the bromo- and chloro- functionalities present on the molecule could theoretically participate in various MCRs, either directly or after conversion to other functional groups (e.g., an isocyanide or an aldehyde), no such transformations have been reported. The development of MCR protocols involving this specific compound would represent a novel area of research.

Synthesis of Complex Architectures and Scaffolds from the Compound Precursor

The synthesis of complex molecular architectures and scaffolds is a cornerstone of modern drug discovery and materials science. The unique substitution pattern of this compound makes it a promising precursor for the construction of novel polycyclic and heterocyclic systems.

For instance, the aryl bromide moiety is a well-suited handle for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, which could be followed by an intramolecular cyclization involving the chloropropyl chain to construct fused ring systems. Such tandem reaction sequences are powerful tools for building molecular complexity.

Despite these theoretical possibilities, the scientific literature lacks concrete examples of such synthetic strategies being applied to this compound. Research detailing the successful synthesis of bioactive scaffolds or complex molecular frameworks originating from this particular precursor has not been published.

Applications of 1 Bromo 3 3 Chloropropyl 5 Fluorobenzene in Advanced Organic Synthesis

A Hypothetical Foray into Advanced Organic Materials

The unique combination of a bromo, chloro, and fluoro-substituted phenyl ring, along with a reactive chloropropyl side chain, positions 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene as a potentially valuable precursor for a variety of advanced organic materials. The distinct electronic properties imparted by the different halogen substituents could be exploited in the design of materials with tailored characteristics.

Theoretical Role in Polymer Synthesis via Controlled Polymerization Techniques

While no specific polymers derived from this compound have been reported, its structure lends itself to several polymerization strategies. The aryl bromide offers a handle for cross-coupling reactions, which are foundational to the synthesis of many conjugated polymers. For instance, techniques like Suzuki or Stille coupling could potentially be employed to polymerize this monomer with appropriate comonomers, leading to poly(phenylene) derivatives. The fluorine atom would be expected to enhance the solubility and thermal stability of the resulting polymers.

Furthermore, the chloropropyl chain could serve as an initiation or functionalization point. In theory, it could be converted to a variety of initiating groups for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined block copolymers where a segment is derived from the functionalized benzene (B151609) core.

Table 1: Hypothetical Polymerization Strategies for this compound

Polymerization TechniqueReactive Site UtilizedPotential Polymer Type
Suzuki/Stille CouplingAryl BromideConjugated Polymers
ATRP/RAFT (after modification)Chloropropyl ChainBlock Copolymers
PolycondensationBoth Aryl Halide and Alkyl HalideHyperbranched Polymers

Postulated Design of Functionalized Organic Semiconductors and Optoelectronic Materials

The development of novel organic semiconductors is a driving force in the field of flexible electronics. Halogenated aromatic compounds are frequently used as building blocks for these materials due to their influence on molecular packing and electronic energy levels. For instance, the related compound 1-Bromo-3-chloro-5-fluorobenzene has been noted as a precursor for compounds used in organic electroluminescent devices. scholaris.ca

Extrapolating from this, this compound could be envisioned as a building block for organic semiconductors. The di-halogenated phenyl core could be incorporated into larger π-conjugated systems. The chloropropyl side chain offers a route for post-synthetic modification, allowing for the attachment of solubilizing groups or moieties that can influence the material's self-assembly and film morphology, which are critical for device performance. The presence of both bromine and fluorine could lead to unique intermolecular interactions, potentially fostering favorable charge transport pathways.

Speculative Utilization in the Construction of Molecular Probes and Imaging Agents (non-clinical)

Molecular probes are essential tools in chemical biology and materials science for visualizing and detecting specific analytes or environmental changes. The design of such probes often involves a fluorophore (a light-emitting component) and a recognition element.

The this compound scaffold could theoretically be elaborated into a molecular probe. The aryl bromide is a common starting point for the synthesis of fluorescent dyes through cross-coupling reactions. The chloropropyl chain could be functionalized with a receptor unit designed to bind to a specific target. For example, it could be converted to an amine or an azide, allowing for facile conjugation to biomolecules or other sensor components via established bioconjugation chemistries. The fluorine atom could also serve as a spectroscopic handle in ¹⁹F NMR studies, providing an additional mode of detection.

A Prospective Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals (non-toxicological)

Halogenated benzenes are ubiquitous intermediates in the synthesis of a vast array of specialty chemicals and agrochemicals. The different reactivities of the aryl bromide and alkyl chloride in this compound would allow for selective, stepwise transformations.

For instance, the aryl bromide could undergo a Suzuki coupling to introduce a new carbon-carbon bond, while the alkyl chloride remains intact for a subsequent nucleophilic substitution reaction. This orthogonal reactivity is highly valuable in multi-step syntheses, enabling the efficient construction of complex molecular architectures. While no specific agrochemicals derived from this compound are documented, the general class of halogenated phenyl ethers and amines, which could be synthesized from this precursor, are known to possess biological activity.

Theoretical Application in Ligand Design for Catalysis and Coordination Chemistry

The development of new ligands is crucial for advancing the field of catalysis. The this compound molecule offers several avenues for its incorporation into ligand frameworks.

The aryl bromide could be converted to a phosphine (B1218219) group via reaction with a phosphinating agent, a common motif in ligands for transition metal catalysis. The chloropropyl chain could be used to attach the ligand to a solid support, facilitating catalyst recovery and reuse. Alternatively, the side chain could be functionalized with another donor atom, creating a bidentate or "pincer" type ligand. The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, could be fine-tuned by the presence of the fluorine atom on the phenyl ring.

A Conceptual Framework for the Development of Advanced Chemical Sensors and Reagents

The principles that apply to molecular probes also extend to the broader category of chemical sensors and reagents. The dual reactivity of this compound makes it an intriguing platform for creating new analytical tools.

A sensor for a particular analyte could be constructed by functionalizing the chloropropyl chain with a recognition element that changes its properties upon binding. This change could be transduced into a measurable signal, such as a color change or a fluorescence response, by a reporter group attached to the aromatic ring. The inherent hydrophobicity of the molecule could also be exploited in the design of sensors for use in non-aqueous environments or as components of ion-selective electrodes.

Advanced Spectroscopic and Analytical Research on 1 Bromo 3 3 Chloropropyl 5 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton (¹H) and carbon-¹³ (¹³C) signals and to establish the connectivity between atoms, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is crucial for tracing the connectivity within the chloropropyl side chain. Cross-peaks would be expected between the protons on adjacent carbons: the benzylic methylene (B1212753) protons (H-1'), the central methylene protons (H-2'), and the terminal methylene protons bearing the chlorine atom (H-3'). It also helps to confirm the through-bond proximity of the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signals of the protonated carbons in the molecule. For instance, each of the three distinct methylene groups in the chloropropyl chain and the three aromatic CH groups will show a correlation peak, directly linking the proton signal to its corresponding carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is particularly powerful for piecing together the entire molecular structure. For example, the benzylic protons (H-1') of the chloropropyl chain would show correlations to the aromatic carbons C-2, C-4, and C-3, confirming the attachment point of the side chain to the benzene (B151609) ring. Correlations from the aromatic protons to neighboring carbons further solidify the substitution pattern on the ring. sdsu.edumagritek.com

A hypothetical table of expected NMR data is presented below, based on established chemical shift principles for similar structures.

Atom ¹H Chemical Shift (ppm, hypothetical) ¹³C Chemical Shift (ppm, hypothetical) Key HMBC Correlations (¹H → ¹³C, hypothetical)
H-27.10115.2C-4, C-6, C-1'
H-46.95113.8C-2, C-5, C-6
H-67.25125.0C-2, C-4, C-5
H-1'2.8034.5C-2', C-3', C-2, C-3, C-4
H-2'2.1031.0C-1', C-3'
H-3'3.6544.8C-1', C-2'
C-1-123.5-
C-3-144.0-
C-5-163.0 (d, ¹JCF)-

Solid-State NMR for Polymorphic and Conformational Analysis

While solution-state NMR provides data on the time-averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. bmrb.io This is particularly valuable for studying polymorphism, where a compound may exist in different crystalline forms with distinct physical properties.

In the solid state, the molecules of this compound are in a fixed orientation, which leads to anisotropic interactions that are averaged out in solution. bmrb.ionih.gov Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. bmrb.io By analyzing the chemical shifts and cross-polarization dynamics in the ssNMR spectra, different polymorphs can be identified. Furthermore, ssNMR can be used to study the conformational preferences of the flexible chloropropyl side chain within the crystal lattice, information that is often lost in the solution state due to rapid bond rotation. nih.gov

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion of this compound. Due to the presence of bromine and chlorine, the isotopic pattern in the mass spectrum is highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has ⁷⁵Cl and ³⁷Cl in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion.

HRMS can measure the mass with high precision, allowing for the calculation of the elemental formula. For C₉H₉BrClF, the theoretical exact masses of the most abundant isotopologues can be calculated and compared to the experimental data for unambiguous formula confirmation.

Isotopologue Formula Theoretical Exact Mass (Da)
MC₉H₉⁷⁹Br³⁵ClF265.9638
M+2C₉H₉⁸¹Br³⁵ClF or C₉H₉⁷⁹Br³⁷ClF267.9618 or 267.9609
M+4C₉H₉⁸¹Br³⁷ClF269.9588

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of the parent ion. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation of alkylbenzenes is well-documented and typically involves cleavages in the alkyl side chain. researchgate.netdocbrown.info For this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion. In this case, cleavage of the Cα-Cβ bond of the propyl chain would result in the loss of a chloropropyl radical to form a bromofluorobenzyl cation, or more likely, rearrangement to a bromofluorotropylium ion.

Loss of Chlorine: Cleavage of the C-Cl bond is another expected fragmentation pathway, leading to a fragment ion with a mass difference of 35 or 37 Da from the parent ion.

McLafferty-type Rearrangement: While less common for this specific structure, a gamma-hydrogen rearrangement followed by cleavage could also occur.

A hypothetical fragmentation table is provided below:

m/z (hypothetical) Proposed Fragment Structure Fragmentation Pathway
231/233[M - Cl]⁺Loss of a chlorine radical
189/191[M - C₃H₆Cl]⁺Benzylic cleavage with loss of chloropropyl radical
171[C₇H₄BrF]⁺Further fragmentation of the benzyl (B1604629) cation
111/113[C₆H₄Br]⁺ / [C₆H₄Cl]⁺Complex rearrangements and fragmentation

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopic Investigations

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain would be observed in the 2960-2850 cm⁻¹ region. The C-F stretching vibration typically gives a strong band in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found at lower wavenumbers, typically in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively. The substitution pattern on the benzene ring (1,3,5-trisubstituted) would give rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations, which are often strong in the Raman spectrum, would be expected around 1600 cm⁻¹. The C-Br and C-Cl bonds, being polarizable, should also give rise to observable Raman signals.

A summary of expected vibrational frequencies is presented below:

Vibrational Mode Expected Wavenumber Range (cm⁻¹, hypothetical) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2960 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-F Stretch1250 - 1000IR
C-Cl Stretch800 - 600IR, Raman
C-Br Stretch600 - 500IR, Raman
Aromatic Out-of-Plane Bending900 - 675IR

By integrating the data from these diverse spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Correlation of Vibrational Modes with Electronic Structure and Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of this compound. The vibrational spectrum is a unique fingerprint of the molecule, with specific absorption or scattering peaks corresponding to the stretching, bending, and torsional motions of its constituent bonds and functional groups. arxiv.org

The electronic structure of the benzene ring is significantly influenced by the attached halogen substituents. Bromine and fluorine atoms exert both inductive and resonance effects. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I), while its lone pairs participate in a weaker electron-donating resonance effect (+R). Bromine also exhibits a -I and +R effect, though its inductive pull is less intense and its resonance contribution is different due to larger, more diffuse p-orbitals. These competing effects modulate the electron density of the aromatic ring, which in turn influences the force constants of the C-C and C-H bonds within the ring, causing shifts in their characteristic vibrational frequencies. youtube.com

The aliphatic 3-chloropropyl side chain introduces its own set of characteristic vibrations. The C-H stretching and bending modes of the methylene (-CH2-) groups are expected in the 2850-2960 cm⁻¹ and 1450-1470 cm⁻¹ regions, respectively. The C-Cl stretching vibration, a key identifier for the alkyl halide moiety, typically appears in the 650-750 cm⁻¹ range. The presence of both C-Br and C-F bonds directly on the aromatic ring adds further complexity and diagnostic utility to the fingerprint region of the spectrum (below 1500 cm⁻¹).

A hypothetical correlation of the major vibrational modes for this compound is presented in the table below. This data is based on established group frequencies for similar halogenated aromatic compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Affected Functional Group
Aromatic C-H Stretch3050-31003050-3100C-H (Aromatic)
Aliphatic C-H Stretch2850-29602850-2960C-H (Alkyl)
C=C Aromatic Stretch1570-16001570-1600Benzene Ring
CH₂ Scissoring1450-14701450-1470-CH₂-
C-F Stretch1100-12501100-1250C-F (Aromatic)
C-Br Stretch500-600500-600C-Br (Aromatic)
C-Cl Stretch650-750650-750C-Cl (Alkyl)

Isotopic substitution studies could further refine these assignments. For instance, replacing ¹²C with ¹³C or ¹H with ²H (deuterium) in the propyl chain would lead to predictable shifts in the corresponding vibrational frequencies, confirming their origin. Similarly, analysis of isotopically pure ¹⁸O compounds has been used to elucidate the structure of borate (B1201080) glasses by observing shifts in the vibrational spectra, a technique that could be conceptually applied to understand complex interactions in other systems. dtic.mil

In-Situ Spectroscopy for Reaction Monitoring and Mechanistic Insights

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a vital tool for monitoring chemical reactions in real-time, providing a direct window into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comyoutube.com For reactions involving this compound, such as the formation of a Grignard reagent, in-situ FTIR would be invaluable.

The formation of a Grignard reagent from an organic halide and magnesium is notoriously difficult to initiate and can pose safety risks on a larger scale due to its high exothermicity. acs.org An in-situ FTIR probe inserted into the reaction vessel can monitor the concentration of the starting aryl bromide by tracking the disappearance of a characteristic IR band, for example, the C-Br stretching vibration. acs.orgyoutube.com The successful initiation of the reaction would be marked by a decrease in the absorbance of this peak and the appearance of new peaks corresponding to the C-Mg bond of the newly formed Grignard reagent. acs.org

This continuous monitoring allows for the safe and controlled addition of the halide, ensuring that the reaction has started and is proceeding smoothly without the dangerous accumulation of unreacted starting material. youtube.comacs.org The data gathered provides detailed information about the reaction initiation, conversion rate, and endpoint, which is crucial for optimizing reaction conditions and ensuring process safety. mt.com

Reaction Stage Key Species Monitored Expected IR Spectral Change
Pre-initiationThis compoundStable C-Br peak intensity
InitiationThis compoundDecrease in C-Br peak intensity
Reaction ProgressionGrignard ReagentAppearance/increase of C-Mg bond peaks
Reaction CompletionGrignard ReagentStabilization of Grignard and disappearance of C-Br peaks

Beyond Grignard formation, in-situ spectroscopy can monitor other transformations, such as nucleophilic substitution at the chloropropyl side chain or further electrophilic substitution on the aromatic ring. khanacademy.orglibretexts.orgmasterorganicchemistry.com By tracking the concentration profiles of reactants, intermediates, and products over time, a comprehensive understanding of the reaction mechanism and kinetics can be developed. jasco-global.com

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Obtaining a single crystal of this compound would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic effects of the substituents on the geometry of the molecule.

The process begins with the challenging step of growing a high-quality single crystal, which is often the rate-limiting step in a crystallographic study. nih.gov For a molecule like this compound, which has a flexible alkyl chain, achieving a well-ordered crystal lattice can be difficult. The flexibility of the propyl chain might lead to conformational disorder within the crystal, where the chain adopts multiple orientations.

If a suitable crystal is obtained, the diffraction data would reveal:

The planarity of the benzene ring and any minor distortions caused by the bulky substituents.

The precise bond lengths of C-Br, C-F, and C-Cl.

The conformation of the 3-chloropropyl chain relative to the aromatic ring.

The intermolecular interactions in the solid state, such as halogen bonding (C-Br···X or C-F···X), π-π stacking between aromatic rings, or other van der Waals forces. These interactions are fundamental to the crystal packing and can influence the material's physical properties. acs.org

In cases where obtaining large single crystals is challenging, techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) on microcrystalline powders can be employed to determine the structure. researchgate.net

Structural Parameter Significance
Bond Lengths (e.g., C-C, C-Br, C-F, C-Cl)Provides insight into bond order and electronic environment.
Bond Angles (e.g., C-C-C, C-C-Br)Reveals steric strain and hybridization.
Torsional AnglesDefines the conformation of the flexible alkyl chain.
Intermolecular ContactsElucidates the crystal packing and non-covalent interactions.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like halogenated aromatics. nih.gov In GC, the compound is vaporized and passed through a long capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase lining the column. tdi-bi.com Given its molecular weight and likely boiling point, this compound is well-suited for GC analysis. researchgate.net The gas chromatograph is coupled to a mass spectrometer, which ionizes the eluted molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum that serves as a highly specific identifier for the compound and allows for its unequivocal confirmation even in complex mixtures. thermofisher.comuctm.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful if the compound or potential impurities are thermally labile or have very high boiling points. shimadzu.com For a relatively non-polar compound like this compound, reversed-phase LC would be the method of choice. nih.gov In this setup, a non-polar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobicity. Coupling the LC to a mass spectrometer provides the same benefits of sensitive and specific detection as in GC-MS. nih.gov While electrospray ionization (ESI) is common in LC-MS, it can be challenging for non-polar compounds. Alternative ionization techniques like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might be more effective for this class of molecule. utwente.nl

Technique Principle of Separation Information Obtained Suitability for Target Compound
GC-MS Volatility and interaction with stationary phaseRetention time, molecular weight, and fragmentation patternHigh, suitable for volatile halogenated aromatics. gcms.cz
LC-MS Polarity and partitioning between mobile and stationary phasesRetention time, molecular weight, and structural informationHigh, especially with APCI or APPI for non-polar compounds.

These chromatographic methods are indispensable for quality control, ensuring the compound meets the required purity specifications for subsequent use in research or synthesis.

Computational and Theoretical Studies of 1 Bromo 3 3 Chloropropyl 5 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which in turn dictates the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

For a molecule like 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pairs of the halogen atoms. The LUMO is likely to be a π* anti-bonding orbital of the benzene ring. A hypothetical FMO analysis would yield energies that can be used to predict its behavior in reactions. For instance, a typical HOMO-LUMO gap for a similar substituted benzene would be in the range of 4-6 eV.

Table 7.1.1: Illustrative Frontier Molecular Orbital (FMO) Data

This table presents hypothetical, yet representative, data that would be obtained from a DFT calculation for this compound.

ParameterEnergy (eV)Description
HOMO Energy -6.8 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.6 eVCorrelates with chemical stability and reactivity

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP would show significant negative potential around the electronegative fluorine and bromine atoms due to their lone pairs. The hydrogen atoms of the propyl chain and the benzene ring would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions, such as halogen bonding, and for predicting sites of reaction. Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges, confirming the qualitative picture provided by the MEP.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The 3-chloropropyl side chain of this compound is flexible, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them.

Molecular Mechanics (MM) methods, which are computationally less demanding than quantum calculations, are often used to explore the potential energy surface. By systematically rotating the rotatable bonds (the C-C bonds of the propyl chain), an energy landscape can be mapped. This would reveal the most stable, low-energy conformer(s) and higher-energy transition states. Molecular Dynamics (MD) simulations can supplement this by simulating the movement of the atoms over time at a given temperature, providing insight into the dynamic behavior and conformational flexibility of the molecule in different environments. The results would likely show that the orientation of the chloropropyl chain relative to the benzene ring is a key determinant of conformational energy.

Prediction of Spectroscopic Parameters from First Principles Calculations

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. By performing calculations on the optimized geometry of this compound, its key spectroscopic signatures can be simulated.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C) can be calculated with high accuracy. The calculations would predict distinct signals for the aromatic protons and carbons based on the electronic effects of the bromo and fluoro substituents, as well as separate signals for the carbons and hydrogens of the chloropropyl chain.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would predict characteristic peaks for C-H stretching of the aromatic ring and the alkyl chain, C-F, C-Cl, and C-Br stretching vibrations, and the aromatic C=C stretching modes. Comparing these predicted spectra with experimental data is a standard method for structural verification.

Table 7.3: Representative Predicted vs. Expected Experimental Spectroscopic Data

This table shows the kind of correlation expected between calculated and experimental spectroscopic values.

SpectrumParameterPredicted ValueExpected Experimental Range
¹³C NMR Aromatic C-Br120 ppm115-125 ppm
¹³C NMR Aromatic C-F163 ppm160-168 ppm
¹H NMR Aromatic C-H7.0-7.3 ppm6.9-7.5 ppm
IR C-F Stretch1245 cm⁻¹1200-1280 cm⁻¹
IR C-Cl Stretch750 cm⁻¹700-800 cm⁻¹

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (non-biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates variations in molecular descriptors (numerical representations of structure) with a specific physical or chemical property (e.g., boiling point, density, refractive index).

While no specific QSPR models for this compound are published, a model could be developed for a series of its analogues. To do this, a dataset of related substituted benzenes with known experimental property values would be assembled. For each molecule, a set of theoretical molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated. Statistical methods, such as multiple linear regression, would then be used to build a predictive model. Such a model could then be used to estimate non-biological properties of new or untested compounds in the same chemical class, including the title compound.

Computational Design of Novel Derivatives with Tuned Properties

The computational insights gained from the studies described above can be leveraged to design novel derivatives of this compound with specific, desired properties. This process, known as in silico design, allows for the virtual screening of many potential molecules without the need for costly and time-consuming synthesis.

For example, if the goal were to create a derivative with a larger HOMO-LUMO gap (i.e., greater stability), a computational chemist could systematically replace the bromo or chloro substituents with other functional groups in a computational model. Quantum chemical calculations would then be run on each virtual derivative to predict its HOMO-LUMO gap. This iterative process of modification and calculation allows for the rational design of new molecules with fine-tuned electronic and physical properties for specific applications in materials science or as chemical intermediates.

Future Research Directions and Unaddressed Challenges

Development of Novel Catalytic Systems for Sustainable Transformations

The selective activation and transformation of the C-Br and C-Cl bonds in 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene present a significant challenge. Future research should focus on developing sophisticated catalytic systems that can achieve high selectivity and efficiency under sustainable conditions.

Key Research Objectives:

Orthogonal Catalysis: Designing dual-catalyst systems where one catalyst selectively activates the aryl C-Br bond (e.g., a palladium or copper catalyst for cross-coupling) while another targets the alkyl C-Cl bond (e.g., a Lewis acid or photoredox catalyst for substitution or cyclization).

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium) to more sustainable and economical alternatives such as iron, copper, or nickel for cross-coupling reactions at the C-Br position.

Photoredox Catalysis: Investigating light-mediated catalytic cycles for the functionalization of both the C-Br and C-Cl bonds under mild conditions, reducing the need for high temperatures and strong bases.

Potential Catalytic Transformations:

Catalyst TypeTarget BondPotential ReactionSustainability Benefit
Iron-based Cross-CouplingC-BrSuzuki, Sonogashira, Buchwald-HartwigReduces reliance on precious metals
Nickel/Photoredox Dual CatalysisC-Br / C-ClConjunctive Cross-CouplingMild reaction conditions, high functional group tolerance
Enzymatic Halogen ExchangeC-ClDehalogenation/FunctionalizationAqueous conditions, high selectivity

Exploration of Bio-Inspired Synthetic Routes for Compound Derivatization

Biocatalysis offers a green and highly selective alternative to traditional synthetic methods. Harnessing enzymes or engineered microorganisms could provide novel pathways for modifying this compound.

Prospective Bio-Inspired Approaches:

Dehalogenases: Screening for or engineering dehalogenase enzymes that can selectively replace the chlorine atom of the chloropropyl chain with a hydroxyl group, providing a new synthetic handle without affecting the aromatic halogenation.

Cytochrome P450 Monooxygenases: Exploring the potential of engineered P450 enzymes to achieve regioselective hydroxylation of the aromatic ring, a transformation that is challenging to accomplish with conventional chemical methods.

Whole-Cell Biotransformations: Utilizing microorganisms capable of performing multiple enzymatic steps to convert this compound into more complex, chiral derivatives in a single fermentation process.

Integration of this compound into Supramolecular Assemblies

The distinct electronic properties conferred by the halogen atoms make this compound an interesting candidate for supramolecular chemistry and materials science. The bromine and fluorine atoms can participate in non-covalent interactions like halogen bonding.

Research Directions in Supramolecular Chemistry:

Halogen Bond-Donating Building Block: Using the electrophilic region on the bromine atom (σ-hole) to direct the assembly of crystal lattices or liquid crystals. The compound could be co-crystallized with halogen bond acceptors (e.g., pyridines, phosphine (B1218219) oxides) to create novel solid-state materials.

Fluorine-Mediated Interactions: Investigating the role of the C-F bond in directing molecular packing through weak hydrogen bonds or dipole-dipole interactions, potentially leading to materials with unique photophysical properties.

Host-Guest Chemistry: Synthesizing larger macrocyclic hosts derived from this compound that can selectively bind guest molecules, with potential applications in sensing or molecular transport.

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Control

To optimize synthetic routes involving this compound, particularly in complex, multi-step reactions, advanced analytical methods are required. Real-time monitoring can provide crucial kinetic and mechanistic data, enabling better process control and yield optimization.

Applicable Analytical Technologies:

TechniqueInformation GainedPotential Impact
Process Analytical Technology (PAT) using IR/RamanReal-time concentration of reactants, intermediates, and productsImproved reaction yield, safety, and consistency
High-Resolution Mass Spectrometry (HRMS)Identification of transient intermediates and byproductsMechanistic elucidation and pathway optimization
In-situ NMR SpectroscopyStructural confirmation of species in the reaction mixtureUnambiguous tracking of isomeric transformations

Theoretical Frameworks for Predicting Reactivity in Complex Chemical Environments

Computational chemistry provides a powerful tool for predicting the reactivity and properties of molecules, guiding experimental design and saving laboratory time and resources.

Key Computational Research Areas:

Density Functional Theory (DFT) Calculations: Modeling the reaction pathways for various transformations to predict activation energies and determine the most likely reaction site (C-Br vs. C-Cl). This can help in selecting the optimal catalyst and reaction conditions.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different solvent environments or within supramolecular assemblies to understand conformational preferences and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of derivatives of this compound with their chemical or physical properties, accelerating the discovery of new functional molecules.

Emerging Applications in Niche Scientific Fields (non-pharmaceutical/clinical)

Beyond its role as a pharmaceutical intermediate, the unique substitution pattern of this compound makes it a candidate for applications in other scientific domains.

Potential Niche Applications:

Materials Science: As a precursor for synthesizing fluorinated liquid crystals or polymers. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity.

Agrochemicals: Serving as a scaffold for new classes of pesticides or herbicides. The specific halogenation pattern could be tuned to achieve selective activity against target organisms.

Molecular Probes: After functionalization with reporter groups, derivatives could be developed as probes for studying biological systems or as sensors for specific analytes, leveraging the unique properties of the C-F and C-Br bonds.

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